2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
Description
Evolutionary Significance of Triazole-Based Scaffolds in Drug Discovery
The 1,2,4-triazole nucleus has transitioned from a synthetic curiosity to a cornerstone of medicinal chemistry over the past century. Early work by Bladin in 1885 identified its aromatic heterocyclic structure, but pharmacological relevance emerged in the 1940s with the discovery of azole antifungals. The scaffold’s ability to coordinate transition metals and engage in hydrogen bonding made it ideal for targeting metalloenzymes and nucleotide-binding domains.
Modern applications span antifungal (fluconazole), antiviral (ribavirin analogs), and anticancer therapies (PROTACs). For instance, voriconazole’s triazole group inhibits fungal CYP51 by binding to its heme iron, disrupting ergosterol biosynthesis. The structural plasticity of 1,2,4-triazoles allows for regioselective modifications, enabling optimization of pharmacokinetic properties. A comparative analysis of triazole-containing drugs reveals conserved interactions:
Structural Motifs in 4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-Triazole Derivatives
The compound 2-((4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone (C₁₇H₁₄ClN₃OS) integrates three critical motifs:
- 4-Chlorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites. The electron-withdrawing chlorine atom increases metabolic stability by reducing oxidative dehalogenation.
- 5-Methyl Substitution : Steric effects from the methyl group restrict triazole ring flexibility, favoring conformations that optimize target binding.
- Thioether-Phenylethanone Chain : The sulfur atom facilitates hydrophobic interactions, while the ketone group participates in hydrogen bonding with catalytic lysine or arginine residues.
Synthetic routes to this derivative typically begin with cyclocondensation of thiosemicarbazides and carboxylic acid derivatives, followed by alkylation with phenacyl bromides. For example, reacting 4-(4-chlorophenyl)-5-methyl-1,2,4-triazole-3-thiol with phenacyl bromide in ethanol yields the target compound via nucleophilic aromatic substitution.
Properties
CAS No. |
618439-53-5 |
|---|---|
Molecular Formula |
C17H14ClN3OS |
Molecular Weight |
343.8 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C17H14ClN3OS/c1-12-19-20-17(21(12)15-9-7-14(18)8-10-15)23-11-16(22)13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
FNAGAHDCGZIONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=C(C=C2)Cl)SCC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
One-Pot Cyclization of Hydrazides and Isothiocyanates
A widely adopted approach involves the reaction of substituted hydrazides with alkyl/aryl isothiocyanates in ethanol, followed by basic cyclization (Scheme 1).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazide on the isothiocyanate, forming a thiosemicarbazide intermediate. Cyclization in basic conditions yields the triazole ring.
Introduction of Substituents (4-Chlorophenyl and 5-Methyl Groups)
Substitution Reactions on Triazole Precursors
The 4-chlorophenyl group is typically introduced via electrophilic aromatic substitution or pre-functionalized starting materials. The 5-methyl group is often incorporated during triazole synthesis.
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Direct substitution on triazole | 4-Chlorophenyl isothiocyanate | 75% | |
| Methyl group via alkylation | Methyl iodide, K2CO3, DMF | 65% |
Example :
Reaction of 1,2,4-triazole-5-thione with 4-chlorophenyl isothiocyanate in ethanol forms the 4-chlorophenyl-substituted triazole.
Thioether-Phenylethanone Bond Formation
Nucleophilic Substitution with Phenacyl Bromides
The final step involves coupling the triazole thiol with phenacyl bromide derivatives. Two protocols are commonly reported:
Protocol A: Room-Temperature Alkylation
| Components | Conditions | Yield | Reference |
|---|---|---|---|
| Triazole thiol + phenacyl bromide + TEA | Acetonitrile, RT, 2–4 h | 70–85% |
Procedure :
Protocol B: Acid-Catalyzed Cyclization
| Components | Conditions | Yield | Reference |
|---|---|---|---|
| Triazole thiol + phenacyl bromide + H2SO4 | Ethanol, reflux, 2–30 h | 60–75% |
Procedure :
-
Reflux triazole thiol and phenacyl bromide in ethanol for 2 h.
-
Add H2SO4 (0.5 mL), continue reflux for 2–30 h.
Comparative Analysis of Synthetic Routes
Optimization and Scale-Up Considerations
Solvent Selection and Reaction Time
Ethanol is preferred for its low toxicity and compatibility with triazole intermediates. Reaction times vary significantly:
Purification Strategies
Summary of Key Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C17H14ClN3OS
- Molecular Weight : 341.83 g/mol
- IUPAC Name : 2-((4-(4-chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, the compound has been tested against various bacterial strains and fungi, showing promising results:
- Case Study : In a study evaluating the antibacterial activity of triazole derivatives, the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .
Anticancer Properties
The anticancer potential of triazole compounds has been widely investigated. The presence of chlorine and methyl groups in the structure enhances its cytotoxicity against cancer cell lines:
- Case Study : A synthesized derivative of this compound was tested against breast cancer cell lines (MCF-7), showing an IC50 value of 5.71 µM, which is comparable to standard chemotherapeutic agents like 5-fluorouracil .
Antifungal Activity
Triazoles are well-known for their antifungal properties. The compound has been evaluated for its efficacy against various fungal pathogens:
- Case Study : The compound demonstrated significant antifungal activity against Candida albicans, with an MIC of 16 µg/mL .
Fungicides
The triazole moiety is crucial in developing fungicides. The compound's ability to inhibit fungal growth makes it a candidate for agricultural applications:
- Case Study : Field trials have shown that formulations containing this compound effectively control fungal diseases in crops such as wheat and corn, reducing yield losses significantly .
Polymer Additives
Due to its unique chemical structure, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties:
Mechanism of Action
The mechanism of action of 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential cellular components in bacteria and fungi. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (Cl, F, SO₂Ph) : Increase metabolic stability and electrophilicity, favoring interactions with biological targets (e.g., enzymes) .
- Electron-Donating Groups (MeO, Me) : Improve solubility but may reduce binding affinity in hydrophobic pockets .
- Hybrid Structures (Benzimidazole-triazole) : Exhibit enhanced anticandidal activity due to dual pharmacophores .
Physicochemical and Analytical Data
Biological Activity
The compound 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone is a member of the triazole class, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 344.82 g/mol |
| CAS Number | 501113-03-7 |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The triazole ring structure is known to interfere with enzymatic processes, particularly in microbial and cancer cell lines. The compound may inhibit specific enzymes involved in cell wall synthesis or metabolic pathways critical for cellular proliferation.
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance:
- Antibacterial Activity : Studies have demonstrated that similar triazole compounds exhibit inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer effects. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cells:
- Case Study : A related triazole compound demonstrated an IC50 value of 4.363 μM against human colon cancer (HCT 116) cell lines, indicating significant anticancer activity .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. Triazoles are known to scavenge free radicals, contributing to their protective effects against oxidative stress:
- Research Findings : Compounds in the triazole family have shown varying degrees of DPPH radical scavenging ability, with some derivatives exhibiting antioxidant activities comparable to vitamin C .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-((4-(4-Chlorophenyl)-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-phenylethanone, it is useful to compare it with other triazole derivatives:
| Compound Name | Antimicrobial Activity | Anticancer Activity (IC50) | Antioxidant Activity |
|---|---|---|---|
| 2-((4-(4-Chlorophenyl)-5-methyl-4H-triazol-3-yl)thio)-1-phenylethanone | Moderate | 4.363 μM | Moderate |
| 5-(2-Chlorophenyl)-1H-triazole | High | Not specified | High |
| Benzotriazole | Moderate | Not specified | Moderate |
Q & A
Q. How can X-ray crystallography validate the stereoelectronic effects of the triazole-thioether motif?
- Answer : Single-crystal X-ray diffraction determines bond lengths/angles, confirming conjugation between the triazole ring and thioether group. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking of phenyl rings), which correlate with solid-state stability .
Methodological Notes
- Spectral Data Interpretation : Always compare experimental spectra with computational predictions (DFT) and literature analogs to address ambiguities .
- Synthetic Optimization : Use design of experiments (DoE) to systematically vary temperature, solvent, and catalyst loading .
- Biological Assays : Include positive/negative controls and validate results with orthogonal assays (e.g., Western blotting alongside cytotoxicity screens) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
